2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a fluoropyrimidinyl group linked through a piperidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Formation of 4-Fluorophenoxyacetic Acid: Reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-Fluoropyrimidine: This involves the fluorination of pyrimidine using a fluorinating agent like N-fluorobenzenesulfonimide.
Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 5-fluoropyrimidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The piperidinyl moiety may facilitate its transport across cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-Methylphenoxy)-1-(3-((5-methylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
Uniqueness
The presence of fluorine atoms in 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its chlorinated, brominated, or methylated analogs. These characteristics make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-3-5-14(6-4-12)24-11-16(23)22-7-1-2-15(10-22)25-17-20-8-13(19)9-21-17/h3-6,8-9,15H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQUZFYVRTZOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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